molecular formula C8H11Cl2F3N2 B8214806 Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride

Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride

Cat. No.: B8214806
M. Wt: 263.08 g/mol
InChI Key: IWTGWKDFNWMYHM-UHFFFAOYSA-N
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Description

Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride is a chemical compound with the molecular formula C8H10Cl2F3N2 It is a derivative of pyridine, featuring a trifluoromethyl group at the 3-position and a methylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-(trifluoromethyl)pyridine, which can be obtained through various methods, including the reaction of pyridine with trifluoromethylating agents.

    N-Methylation: The next step involves the introduction of the methylamine group. This can be achieved through N-methylation reactions using methylamine or its derivatives under controlled conditions.

    Formation of Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-(trifluoromethyl)pyridin-2-amine
  • 3-(trifluoromethyl)pyridine
  • 2-methylamino-3-(trifluoromethyl)pyridine

Uniqueness

Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride is unique due to the presence of both the trifluoromethyl and methylamine groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the methylamine group provides reactivity and potential for further functionalization.

Properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.2ClH/c1-12-5-7-6(8(9,10)11)3-2-4-13-7;;/h2-4,12H,5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTGWKDFNWMYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=N1)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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